molecular formula C17H17NO3 B2466342 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone CAS No. 1797028-42-2

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2466342
CAS No.: 1797028-42-2
M. Wt: 283.327
InChI Key: AOCUKQBRLYKGGB-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone is a complex organic compound with a bicyclic structure. It features a unique combination of azabicyclo and benzofuran moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azabicyclo Moiety: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the Benzofuran Ring: This step often involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to attach the benzofuran ring to the azabicyclo structure.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving azabicyclo and benzofuran structures. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.

Medicine

Medically, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety may interact with active sites of enzymes, while the benzofuran ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo core but lack the benzofuran ring.

    Benzofuran derivatives: These compounds contain the benzofuran ring but do not have the azabicyclo structure.

    Methanone derivatives: Compounds with similar methanone groups but different core structures.

Uniqueness

The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone lies in its combination of the azabicyclo and benzofuran moieties. This dual structure allows it to engage in a wider range of chemical and biological interactions compared to compounds with only one of these features.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-14-7-2-4-11-10-15(21-16(11)14)17(19)18-12-5-3-6-13(18)9-8-12/h2-5,7,10,12-13H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCUKQBRLYKGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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